Cyclo(arginylglycyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

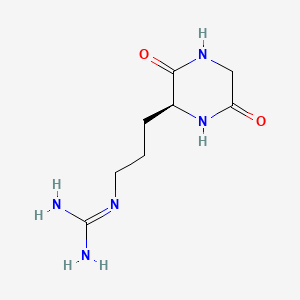

Cyclo(arginylglycyl), also known as Cyclo(arginylglycyl), is a useful research compound. Its molecular formula is C8H15N5O2 and its molecular weight is 213.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(arginylglycyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(arginylglycyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cyclo(arginylglycyl) is increasingly utilized in drug delivery systems, especially for targeted therapies in cancer treatment. The cyclic structure enhances the stability and bioavailability of the peptide, making it an effective ligand for targeting specific receptors on cancer cells.

- Targeting Mechanism : The cyclic peptide can be functionalized to bind to receptors such as CD44, which is overexpressed in various tumors. This binding facilitates the selective delivery of therapeutic agents directly to cancer cells, minimizing off-target effects .

- Case Study : Research has shown that cyclic peptides can improve the efficacy of drug delivery by enhancing cellular uptake and retention of chemotherapeutic agents. For instance, studies involving cyclic RGD peptides demonstrated improved targeting of tumor angiogenic vessels using molecular imaging techniques .

Tissue Engineering

In tissue engineering, Cyclo(arginylglycyl) plays a critical role in promoting cell adhesion and growth on scaffolds designed for regenerative medicine.

- Scaffold Development : The incorporation of cyclic peptides into scaffolds enhances their biocompatibility and supports cellular activities essential for tissue regeneration. For example, studies have indicated that cyclic RGD peptides significantly improve the adhesion and migration of periodontal ligament stem cells, which are crucial for periodontal tissue repair .

- Biological Activity : The presence of Cyclo(arginylglycyl) has been linked to increased expression of osteogenic markers in stem cells, suggesting its potential in bone tissue engineering applications .

Biomaterials

Cyclo(arginylglycyl) is also integrated into various biomaterials to enhance their functionality and integration with biological tissues.

- Implantable Devices : The peptide's ability to improve cell-material interactions makes it suitable for use in implants and prosthetics. It enhances the biological response at the implant site, promoting better integration with surrounding tissues .

- Case Examples : Research has shown that synthetic cyclic RGD peptides can significantly enhance the biocompatibility of materials used in medical devices, leading to improved outcomes in clinical settings .

Diagnostic Tools

The application of Cyclo(arginylglycyl) extends to the development of diagnostic tools and biosensors.

- Biosensor Development : The peptide can be utilized to create highly sensitive biosensors for detecting biomolecules associated with diseases. Its binding properties allow for the specific capture of target analytes, enhancing the performance of diagnostic assays .

- Imaging Techniques : Cyclo(arginylglycyl) has been employed in imaging modalities such as positron emission tomography (PET), where it aids in visualizing tumor angiogenesis by targeting specific integrins expressed on tumor blood vessels .

Research on Cell Signaling

The compound is valuable in studying cell signaling pathways, contributing to a better understanding of cellular responses.

- Mechanistic Studies : Cyclo(arginylglycyl) aids researchers in elucidating mechanisms underlying cell adhesion and migration processes. This knowledge is pivotal for developing therapies targeting various diseases characterized by aberrant cell behavior .

- Therapeutic Development : Insights gained from studies involving this peptide can lead to novel therapeutic strategies aimed at modulating cell signaling pathways associated with cancer metastasis and other pathological conditions .

Propiedades

Número CAS |

74838-82-7 |

|---|---|

Fórmula molecular |

C8H15N5O2 |

Peso molecular |

213.24 g/mol |

Nombre IUPAC |

2-[3-[(2S)-3,6-dioxopiperazin-2-yl]propyl]guanidine |

InChI |

InChI=1S/C8H15N5O2/c9-8(10)11-3-1-2-5-7(15)12-4-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14)(H4,9,10,11)/t5-/m0/s1 |

Clave InChI |

PNLUYLZSPGHNSN-YFKPBYRVSA-N |

SMILES |

C1C(=O)NC(C(=O)N1)CCCN=C(N)N |

SMILES isomérico |

C1C(=O)N[C@H](C(=O)N1)CCCN=C(N)N |

SMILES canónico |

C1C(=O)NC(C(=O)N1)CCCN=C(N)N |

Key on ui other cas no. |

74838-82-7 |

Sinónimos |

cyclo(Arg-Gly) cyclo(arginylglycine) cyclo(arginylglycyl) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.